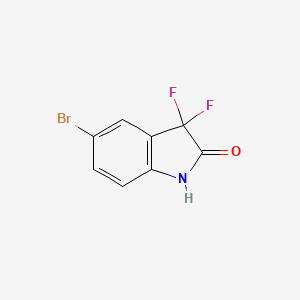

5-Bromo-3,3-difluoroindolin-2-one

Description

Significance of Indolin-2-one Scaffolds in Modern Synthetic Strategies

The indolin-2-one, or oxindole (B195798), framework is a cornerstone in the design and synthesis of biologically active molecules. This bicyclic structure is recognized as a "privileged scaffold" in medicinal chemistry because it is a recurring motif in a wide array of natural products and synthetic drugs. Indolin-2-one derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties, making them crucial for drug discovery and development. nih.gov

The versatility of the indolin-2-one core allows for substitutions at various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to achieve desired functions. This has led to the development of numerous synthetic methodologies aimed at creating diverse libraries of indolin-2-one derivatives for screening and optimization in various therapeutic areas, particularly in oncology. acs.org

Strategic Importance of Halogenation (Bromine and Fluorine) in Indolin-2-one Derivatives

The introduction of halogen atoms—in this case, bromine and fluorine—into the indolin-2-one scaffold is a deliberate and strategic decision in molecular design. Halogenation is a powerful tool in medicinal chemistry used to modulate a molecule's physicochemical properties.

Fluorine, being the most electronegative element, can significantly alter the electronic properties of a molecule. The incorporation of fluorine atoms, and particularly the gem-difluoro group (CF2) at the C3 position, can influence the conformation of the ring system and enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, fluorine can modulate the acidity of nearby protons and participate in hydrogen bonding, which can be critical for binding to biological targets. The use of electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) has become a common method for incorporating fluorine into such scaffolds. acs.org

Bromine, a larger and less electronegative halogen than fluorine, also plays a key role. Its presence on the aromatic ring at the C5 position can enhance binding affinity to target proteins through halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor interactions. Brominated compounds are prevalent in marine natural products, many of which exhibit potent biological activities, including antibacterial and antifungal effects. nih.gov In synthetic drug candidates, the bromine atom can serve as a handle for further functionalization through cross-coupling reactions, adding to the synthetic utility of the scaffold. acs.org For example, derivatives of 1-benzyl-5-bromoindolin-2-one have been developed as anticancer agents. mdpi.com

Research Trajectory and Scope Pertaining to 5-Bromo-3,3-difluoroindolin-2-one

The specific compound this compound is an emerging building block in organic synthesis. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 552332-19-1 |

| Molecular Formula | C₈H₄BrF₂NO |

| Molecular Weight | 248.027 g/mol |

| Data sourced from chemical databases. lookchem.com |

The primary research trajectory for this compound focuses on its utility as a versatile intermediate. Synthetic routes to this compound have been proposed, with a feasible pathway starting from the fluorination of 5-Bromo-1H-indole-2,3-dione (also known as 5-bromoisatin). lookchem.com

The reactivity of the 3,3-difluoroindolin-2-one (B1366483) core is of particular interest. Studies on related 3,3-difluoroindolines have shown that they can serve as reactive intermediates for creating more complex, highly substituted indole (B1671886) and indoline (B122111) derivatives. acs.org The presence of both a bromine atom and a difluorinated carbon center makes this compound a bifunctional scaffold, ripe for exploration in the synthesis of novel compounds. The research scope is therefore broad, with potential applications in the development of new therapeutic agents, as suggested by the activities of related halogenated indolin-2-ones.

Table of Research Findings on Related Halogenated Indolin-2-one Derivatives

| Compound Class | Research Focus | Potential Application | Reference |

| 1-Benzyl-5-bromoindolin-2-one derivatives | Investigation of cell growth inhibitory activities and VEGFR-2 inhibition. | Anticancer agents for breast and lung cancer. | |

| Spiro-3-indolin-2-one compounds | Evaluation of antiproliferative properties against various human cancer cell lines. | Potent inhibitory agents against cancer cells. | |

| 5-Bromo-7-azaindolin-2-one derivatives | Synthesis and evaluation for in vitro antitumor activity. | Antitumor drug development. | nih.gov |

| Arylidene indolin-2-ones | Synthesis and testing for antimicrobial and cytotoxic activities. | Antifungal and anticancer agents. | nih.gov |

The research on these related structures underscores the potential of this compound as a valuable precursor in the synthesis of next-generation bioactive molecules.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3,3-difluoro-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2NO/c9-4-1-2-6-5(3-4)8(10,11)7(13)12-6/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVFCXSWOMDLAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(C(=O)N2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for 5 Bromo 3,3 Difluoroindolin 2 One and Congeners

Direct Halogenation Protocols

Direct halogenation is a primary strategy for introducing fluorine and bromine atoms onto the indolin-2-one core. This approach relies on the precise control of reactivity and selectivity to achieve the desired substitution pattern.

Regioselective Difluorination at the C-3 Position

The introduction of a difluoromethyl group at the C-3 position of the oxindole (B195798) ring is a key transformation. This geminal difluorination is challenging due to the potential for side reactions, but several reagents have been developed to achieve this selectively.

Dialkylaminosulfur trifluorides (DAST), particularly diethylaminosulfur trifluoride, are effective reagents for the conversion of ketones and alcohols to geminal difluorides. In the context of indolinone synthesis, DAST and its analogs can be used to convert a C-3 carbonyl group of an isatin (B1672199) (indoline-2,3-dione) precursor into the desired 3,3-difluoro moiety. For instance, 3-aryl-3-fluorooxindoles can be synthesized in a two-step process involving the addition of an aryl Grignard reagent to an isatin, followed by treatment with DAST. researchgate.net This methodology highlights the utility of DAST in fluorinating tertiary alcohols at the C-3 position, which are intermediates derived from the corresponding dione.

Electrophilic fluorinating agents offer a powerful alternative for the synthesis of 3,3-difluorooxindoles. brynmawr.eduwikipedia.org These reagents deliver an electrophilic fluorine species ("F+") to a nucleophilic carbon center.

N-Fluorobenzenesulfonimide (NFSI) *: NFSI is a widely used, mild electrophilic fluorinating reagent with a broad substrate scope. brynmawr.eduwikipedia.org It has been successfully employed for the direct synthesis of 3,3-difluoro-2-oxindoles from indole (B1671886) substrates. brynmawr.edu The reaction proceeds via an electrophilic fluorination mechanism. This reagent is also effective in the enantioselective fluorination of 3-substituted oxindoles to produce chiral 3-fluoro-2-oxindoles, demonstrating its utility in asymmetric synthesis. researchgate.net A chiral Cu(I)–bisoxazoline complex can catalyze the enantioselective electrophilic fluorination of 3-indolinone-2-carboxylates with NFSI. rsc.org

Selectfluor® : This reagent, a derivative of DABCO, is a commercially available, user-friendly electrophilic fluorinating agent. wikipedia.org Selectfluor has been shown to efficiently synthesize 3,3-difluorooxindoles and 3-fluorooxindoles from hydrazonoindolin-2-one precursors. acs.org The reaction outcome can be selectively controlled by the choice of solvent. acs.org It is also used in the direct conversion of 3-substituted indoles into 3-substituted 3-fluorooxindoles in an acetonitrile/water mixture, providing high yields. organic-chemistry.orgnih.gov

| Reagent | Precursor | Product | Key Features |

| DAST | Isatin-derived tertiary alcohol | 3-Fluorooxindole | Converts C-3 hydroxyl group to fluoride (B91410) |

| NFSI | Indoles / 3-Substituted Oxindoles | 3,3-Difluorooxindoles / 3-Fluorooxindoles | Mild conditions, broad scope, applicable in asymmetric synthesis |

| Selectfluor | Hydrazonoindolin-2-one / Indoles | 3,3-Difluorooxindoles / 3-Fluorooxindoles | Solvent-controlled selectivity, high yields |

Strategic Bromination of Indolin-2,3-dione Precursors

The synthesis of the target compound requires the introduction of a bromine atom at the C-5 position of the indole ring. This is typically achieved by the direct bromination of an indoline-2,3-dione (isatin) precursor. The electronic properties of the isatin ring direct electrophilic substitution primarily to the C-5 position.

Various brominating agents have been employed for this purpose, including N-bromosuccinimide, N-bromocaprolactam, and N-bromosaccharin. umz.ac.ir A particularly efficient method involves the use of Pyridinium bromochromate (PBC) in acetic acid, which produces 5-bromoisatin (B120047) as the sole product in a short reaction time. umz.ac.ir The synthesis of 5-bromoisatin is a crucial step, as this intermediate can then undergo difluorination at the C-3 position to yield 5-Bromo-3,3-difluoroindolin-2-one. 5-Bromoisatin is a versatile intermediate used in the synthesis of various derivatives. researchgate.netchemicalbook.com

| Brominating Agent | Substrate | Product | Yield | Reaction Time |

| Pyridinium bromochromate | Isatin | 5-Bromoisatin | 89% | < 20 min |

| N-Bromosuccinimide | Isatin | 5-Bromoisatin | 78% | 2 h |

| N-Bromosaccharin | Isatin | 5-Bromoisatin | 80% | 4 h |

Tandem C-H Amination/Bromination for N-Heterocycles

Tandem reactions, where multiple bond-forming events occur in a single operation, represent an efficient strategy in organic synthesis. mdpi.comdntb.gov.ua A metal-free radical tandem C-H amination and bromination reaction has been developed using dibromohydantoin (DBH) as both the amination and bromination reagent. acs.orgacs.org This protocol allows for the synthesis of various monobromo- and dibromo-N-heterocycles. acs.org The reaction involves an intramolecular C-H amination followed by an electrophilic bromination. acs.orgacs.org While not a direct synthesis of the target compound, this methodology showcases an advanced strategy for the functionalization of N-heterocyclic systems, which could be adapted for the synthesis of complex indolinone derivatives.

Ring-Closure and Cyclization Approaches

An alternative to functionalizing a pre-formed ring is to construct the indolinone core through a cyclization reaction. This approach often allows for greater control over the substitution pattern. For example, fluorooxindole derivatives can be synthesized through a strategy involving nucleophilic aromatic substitution reactions with ortho-fluoronitrobenzene substrates, followed by a reductive cyclization process. researchgate.net This highlights how fluorine can be incorporated into an acyclic precursor before the key ring-forming step. Bromine can also be incorporated into precursors prior to cyclization, as demonstrated in the synthesis of 5-bromo derivatives of indole phytoalexins, which involves an electrophilic bromocyclization step. beilstein-archives.org

Intramolecular Cyclization Pathways

A powerful strategy for the synthesis of 3,3-difluoro-2-oxindoles involves the intramolecular cyclization of suitably functionalized precursors. A notable example is the palladium-catalyzed intramolecular C-H difluoroalkylation. nih.gov This method utilizes a pre-formed amide tethered to a difluoroalkyl halide. The palladium catalyst facilitates the activation of an aromatic C-H bond, leading to the formation of the five-membered ring of the oxindole core. The use of specific ligands, such as BrettPhos, has been shown to be crucial for achieving high efficiency in this transformation. nih.gov This approach is highly convergent and allows for the construction of a diverse range of substituted difluorooxindoles from readily available starting materials. nih.gov

Another significant intramolecular approach is the gold-catalyzed tandem cycloisomerization/fluorination of 2-alkynylanilines. This process begins with the gold-catalyzed cyclization of the aniline onto the alkyne, forming an indole intermediate. This is followed by an in-situ fluorination, often using an electrophilic fluorine source like Selectfluor, to install the two fluorine atoms at the C3 position. This method provides a direct route to 3,3-difluoro-3H-indoles, which are closely related to the target indolin-2-one structure.

The table below summarizes representative conditions for these intramolecular cyclization strategies.

| Reaction Type | Catalyst System | Key Reagents | Precursor Type | Product | Ref. |

| Intramolecular C-H Difluoroalkylation | Pd₂(dba)₃ / BrettPhos | Base (e.g., Cs₂CO₃) | 2-bromo-N-aryl-2,2-difluoroacetamide | 3,3-Difluoro-2-oxindole | nih.gov |

| Cycloisomerization/Fluorination | NaAuCl₄·2H₂O or PPh₃AuNTf₂ | Selectfluor | 2-Alkynylaniline | 3,3-Difluoro-2-aryl-3H-indole |

Intermolecular Difluoroalkylation and Amidation Reactions

Intermolecular approaches to this compound involve the sequential formation of key bonds. A plausible strategy consists of an initial intermolecular difluoroalkylation of an aniline derivative, followed by a subsequent amidation and cyclization step.

Recent advances in photoredox catalysis have enabled the direct C-H difluoromethylation and difluoroalkylation of heterocycles and anilines under mild conditions. nih.govacs.org For instance, the reaction of anilines with reagents like ethyl difluoroiodoacetate can be achieved using organic photosensitizers (e.g., Eosin Y) or through the formation of an electron-donor-acceptor (EDA) complex upon photoirradiation. acs.org This allows for the introduction of a difluoroester moiety onto the aniline ring, which can then be elaborated to form the target oxindole.

Following the introduction of the difluoroalkyl group, the synthesis can proceed via an intermolecular amidation reaction to form the necessary amide bond, which then undergoes cyclization. Palladium-catalyzed C-H amidation of anilides is a well-established method for forming N-heterocycles. semanticscholar.org By combining these intermolecular steps—difluoroalkylation and amidation/cyclization—a modular and flexible route to the target compound is achievable.

Sustainable and Green Chemistry Paradigms in Indolin-2-one Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmacologically important molecules like fluorinated indolin-2-ones. This involves the use of safer reagents, energy-efficient processes, and environmentally benign solvents.

Electroorganic Synthesis and Electrochemical Pathways

Electrosynthesis offers a green alternative to conventional chemical redox reactions by using electricity to drive chemical transformations, thereby avoiding stoichiometric chemical oxidants or reductants. Anodic fluorination represents a key application of this technology in the synthesis of fluorinated heterocycles. The electrochemical oxidation of N-acetyl-3-substituted indoles in a medium like Et₄NF·4HF/MeCN can yield trans-2,3-difluoro-2,3-dihydroindoles. These compounds can then be converted to the desired fluorinated indolin-2-ones. Furthermore, electrochemical methods have been developed for generating hypervalent iodine reagents in situ, which can then be used for the para-selective fluorination of anilides, potential precursors in the synthesis. acs.org The use of inexpensive and widely available fluorine sources, such as hexafluorosilicate salts, in electrochemical fluorination further enhances the sustainability of this approach.

Catalyst-Free and Recyclable Catalyst Systems

Developing catalyst-free reactions is a primary goal of green chemistry. A catalyst-free gem-difluorination/spirocyclization of indole-2-carboxamides has been developed using Selectfluor. In this reaction, Selectfluor serves a dual role as both the fluorinating agent and a precursor to an alkaline accelerator, obviating the need for an external catalyst. researchgate.net Additionally, metal-free methods for synthesizing fluorinated indoles have been reported, relying on oxidative dearomatization enabled by organic oxidants. semanticscholar.org

Where catalysts are necessary, the focus shifts to recyclable systems. Magnetically separable nano-catalysts, such as nano copper ferrite, have been employed for the synthesis of indolin-2-one derivatives. nih.gov These catalysts can be easily recovered from the reaction mixture using an external magnet and reused multiple times without significant loss of activity, reducing both cost and metal waste. nih.gov

| Green Strategy | Method | Key Features | Example Application | Ref. |

| Catalyst-Free | gem-Difluorination/ Spirocyclization | Dual-function reagent (Selectfluor) | Synthesis of gem-difluorinated C2-spiroindolines | researchgate.net |

| Recyclable Catalyst | Magnetic Nano-catalysis | Nano copper ferrite catalyst, easily separable | Synthesis of [3,3':3',3''-terindolin]-2'-ones | nih.gov |

Utilization of Environmentally Benign Solvent Systems

Replacing volatile and toxic organic solvents is a cornerstone of green chemistry. Water is the most desirable green solvent, and methodologies have been developed to perform transition-metal-catalyzed reactions in aqueous media. The use of surfactants like TPGS-750-M allows for the formation of nanomicelles in water, which act as "nanoreactors" to solubilize organic substrates and catalysts, enabling reactions like the palladium-catalyzed cyclization of 2-alkynylanilines to proceed efficiently.

Solvent-free reaction conditions represent another important green strategy. The bromination of precursors, a key step in synthesizing the target molecule, can be performed under solvent-free conditions using ionic liquids like 1-butyl-3-methylimidazolium tribromide, which acts as both the solvent and the brominating agent. This approach minimizes waste and simplifies product isolation.

Enantioselective Synthesis of Fluorinated Indolin-2-ones

The development of enantioselective methods is critical, as the biological activity of chiral molecules often resides in a single enantiomer. For fluorinated indolin-2-ones, which possess a chiral quaternary center at the C3 position, several asymmetric strategies have been devised.

One successful approach involves the phosphine-catalyzed enantioselective γ-addition of 3-fluoro-oxindoles to 2,3-butadienoates. This organocatalytic method allows for the construction of oxindoles containing a 3-fluoro quaternary stereocenter in high yields and with excellent enantioselectivities. The resulting products can be further transformed into optically enriched 3-fluoro-3-allyl oxindole derivatives.

Enzymatic approaches offer unparalleled selectivity and are emerging as a powerful tool in asymmetric synthesis. chemistryviews.org Flavin-dependent reductases, for example, can be used in photoenzymatic processes to generate fluorinated radicals that add to olefins with high stereocontrol. chemistryviews.org While direct enzymatic synthesis of this compound has not been extensively reported, these biocatalytic methods demonstrate the potential for achieving high enantiopurity in complex fluorinated molecules.

Another strategy involves the enantioselective intramolecular aza-Michael reaction of amides containing a pendant α,β-unsaturated ketone, catalyzed by a chiral phosphoric acid like (S)-TRIP. This method has been successfully applied to the synthesis of fluorinated indolizidinone derivatives, establishing a key stereocenter in a related heterocyclic system.

Asymmetric Mannich Addition Reactions

The asymmetric Mannich reaction is a powerful tool for the stereocontrolled synthesis of β-amino carbonyl compounds, including derivatives of indolin-2-one. This methodology is crucial for creating chiral centers, which are often essential for biological activity. In the context of 3,3-difluoroindolin-2-ones, these reactions typically involve the addition of a difluoroenolate to an imine, controlled by a chiral catalyst or auxiliary.

One notable approach involves the asymmetric Mannich addition of fluorinated amide enolates, derived from precursors like 3-fluoroindolin-2-one, to sulfinylaldimines that bear fluoroalkyl groups. This reaction proceeds with high yields and excellent diastereoselectivities, affording α-fluoro-β-(fluoroalkyl)-β-aminoindolin-2-ones that feature a C-F quaternary stereogenic center nih.gov. The stereochemical outcome is often controlled by the chiral auxiliary on the imine.

Another significant variant is the catalytic asymmetric Mukaiyama-Mannich reaction. This involves the reaction of difluoroenoxysilanes with cyclic C-acylimines. The use of a chiral catalyst enables the enantioselective formation of difluoroalkylated indolin-3-ones, which can then be converted to the corresponding indolin-2-one derivatives without loss of enantiomeric purity figshare.com. The aza-Henry reaction, also known as the nitro-Mannich reaction, represents a further strategy for constructing C-N bonds. In the synthesis of related isoindolinones, this cascade reaction has been used to create 3-substituted derivatives with high enantioselectivity by employing bifunctional organocatalysts nih.gov.

Table 1: Examples of Asymmetric Mannich Reactions for Indolinone Synthesis

| Enolate Source | Imine/Electrophile | Catalyst/Auxiliary | Product Type | Key Feature |

|---|---|---|---|---|

| 3-Fluoroindolin-2-one derived enolate | Fluoroalkyl-bearing sulfinylaldimines | Chiral Sulfinyl Group | α-Fluoro-β-aminoindolin-2-ones | High diastereoselectivity, C-F quaternary center nih.gov |

| Difluoroenoxysilanes | Cyclic C-Acylimines | Chiral Catalyst | Difluoroalkylated Indolin-3-ones | High enantioselectivity figshare.com |

Detrifluoroacetylative In Situ Generation of Enolates

A significant breakthrough in the synthesis of fluorinated indolin-2-ones is the detrifluoroacetylative method for the in situ generation of enolates. This protocol is operationally simple, can be performed at ambient temperature, and is scalable nih.gov. The process starts with cyclic ketone or amide hydrates that contain a trifluoromethyl group adjacent to a carbonyl and a fluorine atom at the α-position nih.gov.

In the presence of a base, these precursors undergo a C-C bond cleavage, releasing trifluoroacetic acid and generating the desired fluoro-enolate in situ nih.gov. This transient enolate can then be trapped by various electrophiles. This method avoids the use of strong, harsh bases that are often required for direct deprotonation, thereby improving functional group tolerance.

This strategy has been successfully applied to asymmetric Mannich reactions, as well as aldol, Michael addition, and SN2 alkylation reactions nih.gov. The generation of free 3-fluoroindolin-2-one-derived tertiary enolates via this detrifluoroacetylative process has been specifically reported, demonstrating its utility in synthesizing complex, fluorinated heterocyclic structures nih.gov. The method's ability to generate ketone enolates kinetically also allows for regioselective reactions that might be difficult to achieve under thermodynamic conditions orgsyn.org.

Retrosynthetic Analysis for Complex Indolin-2-one Derivatives

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses by working backward from the target molecule to simpler, commercially available starting materials airitilibrary.com. The process involves "disconnections," which are the mental breaking of bonds corresponding to known, reliable chemical reactions amazonaws.com.

For a complex derivative of this compound, the analysis would identify key strategic bonds to simplify the structure. Key principles include:

Disconnecting near functional groups: Bonds connected to heteroatoms like nitrogen or oxygen are often prime candidates for disconnection, as their formation (e.g., amidation, etherification) is typically reliable airitilibrary.comamazonaws.com. For an N-arylated indolin-2-one, a C-N bond disconnection would lead to the indolin-2-one core and an aryl halide.

Simplification: Disconnections should aim to break the molecule into smaller, more manageable pieces, ideally taking advantage of molecular symmetry if present airitilibrary.com.

Functional Group Interconversion (FGI): An existing functional group can be traced back to a different group from which it can be readily prepared. For instance, the 3,3-difluoro moiety could be retrosynthetically disconnected via an FGI to a 3-keto group, which could be formed from an indole precursor. A subsequent dearomative electrophilic fluorination of a 2-methylindole is a plausible forward reaction step acs.org.

A plausible retrosynthetic pathway for a complex indolin-2-one derivative is illustrated below:

Target Molecule: A complex 3-substituted-5-bromo-3,3-difluoroindolin-2-one.

Disconnection 1 (C-C bond at C3): The substituent at the C3 position is disconnected. If this bond was formed via a Mannich reaction, the precursors would be the this compound enolate and an imine.

Disconnection 2 (C-F bonds): The 3,3-difluoroindolin-2-one (B1366483) itself can be traced back. A key transformation is the dearomative fluorination of a 2-substituted indole precursor.

Disconnection 3 (Indole Core): The substituted indole can be broken down further using established indole syntheses (e.g., Fischer, Bischler), leading to simple aniline and carbonyl compounds.

This systematic approach, pioneered by E.J. Corey, allows for the logical construction of complex synthetic routes from simple starting materials lkouniv.ac.in.

Substrate Generality and Functional Group Compatibility in Synthesis

The success of a synthetic methodology is heavily dependent on its substrate scope and tolerance for various functional groups. In the synthesis of this compound and its congeners, these factors are critical for creating a diverse library of compounds.

Research into the dearomative electrophilic fluorination of 2-methylindoles to form 3,3-difluoroindolines has provided insights into substrate limitations acs.org. The reaction is sensitive to the electronic nature of substituents on the indole ring. While electron-rich benzoyl groups are well-tolerated, electron-withdrawing groups, particularly a strongly π-withdrawing nitro group, have a negative impact on the reaction yield acs.org.

Furthermore, the nature of the protecting group on the indole nitrogen is crucial. Carbonyl-containing moieties like acetyl (Ac) and tert-butyloxycarbonyl (Boc) are necessary for the reaction to proceed successfully. In contrast, indoles protected with benzyl (B1604629) (Bn) or tosyl (Ts) groups tend to decompose under the reaction conditions acs.org. This highlights the need to carefully select protecting groups that are compatible with the reaction's oxidative conditions.

The detrifluoroacetylative in situ enolate generation method generally offers broader functional group compatibility compared to methods requiring strong bases nih.gov. However, the specific application will dictate the tolerance. For instance, in subsequent reactions like Mannich additions or alkylations, the electrophile must be compatible with the basic conditions used for the C-C bond cleavage. The mildness of the conditions allows for the presence of various functional groups that might not be stable to harsher reagents, making it a valuable tool for late-stage functionalization of complex molecules.

Iii. Chemical Reactivity and Derivatization Strategies of 5 Bromo 3,3 Difluoroindolin 2 One Scaffold

Electrophilic and Nucleophilic Transformations of the Indolin-2-one Core

The indolin-2-one core of 5-bromo-3,3-difluoroindolin-2-one possesses a unique electronic profile that allows for both electrophilic and nucleophilic transformations. The difluoromethyl group at the C-3 position is strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon (C-2) and the C-3 position itself, making them susceptible to nucleophilic attack. Conversely, the benzene (B151609) ring, while somewhat deactivated by the bromine and the amide functionality, can still undergo electrophilic aromatic substitution, typically directed to the C-7 position.

Common transformations of the core include:

N-Alkylation and N-Arylation: The nitrogen atom of the lactam is nucleophilic and can be readily functionalized via substitution reactions. Using a suitable base like potassium carbonate in a polar aprotic solvent, the N-H proton can be removed, and the resulting anion can react with various electrophiles such as alkyl halides or aryl halides to yield N-substituted derivatives. evitachem.com

Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the C-5 position is a key handle for nucleophilic aromatic substitution reactions, particularly when activated by the electron-withdrawing groups on the ring. nih.govresearchgate.net Under specific conditions, it can be displaced by various nucleophiles, including phenols, amines, and thiols, to introduce new functional groups onto the aromatic ring. evitachem.comnih.gov

Reduction: The C-2 carbonyl group can be reduced using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. This transformation converts the oxindole (B195798) into an indoline (B122111) or an indole (B1671886) alcohol, depending on the reaction conditions and the reagent used.

Electrophilic Aromatic Substitution: While the ring is electron-deficient, electrophilic substitution reactions such as nitration or further halogenation are possible. The existing substituents direct incoming electrophiles primarily to the C-7 position. These reactions often require forcing conditions due to the deactivating nature of the groups present. youtube.com

Selective Functionalization at the C-3 Position

The C-3 position of this compound is a unique stereocenter defined by the two fluorine atoms. Direct functionalization at this position typically involves the substitution of one or both fluorine atoms, a challenging but synthetically valuable transformation.

The strong electron-withdrawing effect of the two fluorine atoms renders the C-3 carbon highly electrophilic and susceptible to attack by strong nucleophiles. While direct displacement of fluoride (B91410) is difficult, it can be achieved under specific conditions. More commonly, reactivity at this center is explored in related systems through palladium-catalyzed processes. For instance, analogous structures containing a gem-difluoroallyl moiety undergo palladium-catalyzed nucleophilic substitution, proceeding through a (difluoroallyl)palladium complex intermediate. pharm.or.jp This suggests that palladium catalysis could potentially be used to activate the C-F bonds in this compound for substitution reactions with soft nucleophiles. pharm.or.jp

Furthermore, the C-2 carbonyl group can influence reactivity at the C-3 position. Enolate formation, by deprotonation of a C-3 proton in non-fluorinated oxindoles, is a common strategy for C-3 functionalization. However, this pathway is blocked in the 3,3-difluoro derivative. Instead, reactions may proceed via attack at the C-2 carbonyl, followed by rearrangement or subsequent steps that modify the C-3 position.

Construction of Spirooxindole Derivatives

The this compound scaffold is an excellent precursor for the synthesis of spirooxindoles, a class of compounds with significant biological activity and a prominent structural motif in many natural products. beilstein-journals.org The most prevalent strategy for constructing these spirocyclic systems is the [3+2] cycloaddition reaction, where the C2-C3 double bond of a methyleneindolinone derivative (formed in situ from the oxindole) acts as the dipolarophile. umb.edudntb.gov.ua

In the context of this compound, the C-2 carbonyl group is the key reactive site for initiating spirocyclization. These reactions often involve the condensation of the oxindole with another component to form a reactive intermediate that then undergoes cycloaddition.

Key strategies include:

1,3-Dipolar Cycloadditions: This is one of the most powerful methods for spirooxindole synthesis. researchgate.net It involves the reaction of an isatin-derived intermediate with a 1,3-dipole, such as an azomethine ylide, nitrone, or nitrile oxide. researchgate.netuchicago.eduwikipedia.org For example, the reaction of a 5-bromoisatin (B120047) derivative with an amino acid and an aldehyde generates an azomethine ylide in situ, which then undergoes a [3+2] cycloaddition to furnish a spiro-pyrrolidinyl-oxindole. researchgate.net

Multicomponent Reactions (MCRs): Three-component reactions involving isatin (B1672199) derivatives, an amine, and a source of active methylene (B1212753) compounds (like diones) can produce complex spiro[dihydropyridine-oxindole] systems in a single step. beilstein-journals.org

Dearomative Cycloadditions: Novel strategies involving the dearomative (3+2) cycloaddition of nitro-aromatics with various partners can lead to fused polycyclic systems that incorporate the oxindole core. nih.gov

Oxidative Rearrangement: Indole-containing compounds can sometimes be converted into oxa-spirooxindoles through an oxidative rearrangement process, for instance, using reagents like Oxone and KBr. acs.org

Table 1: Selected Cycloaddition Strategies for Spirooxindole Synthesis

| Reaction Type | Dipole/Reactant | Dipolarophile Source | Product Type | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Azomethine Ylide | Isatin Derivative | Spiro-pyrrolidinyl-oxindole | researchgate.net |

| [3+2] Cycloaddition | Nitrone | Alkene/Alkyne | Spiro-isoxazolidine-oxindole | wikipedia.org |

| [3+2] Cycloaddition | Trifluoromethyl Nitrone | Phenacylideneoxindole | Spiro-isoxazolidine-oxindole | researchgate.net |

| Three-Component Reaction | Arylamine, Cyclopentane-1,3-dione | Isatin | Spiro[dihydropyridine-oxindole] | beilstein-journals.org |

Integration into Complex Heterocyclic Architectures via Coupling Reactions

The bromine atom at the C-5 position of this compound serves as a versatile synthetic handle for constructing more complex molecular architectures through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at this position. berkeley.edu This allows for the direct linkage of the indolinone core to a wide variety of other cyclic and acyclic fragments.

Prominent coupling strategies include:

Suzuki-Miyaura Coupling: This reaction couples the 5-bromo-indolinone with a boronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.org It is a highly robust and functional-group-tolerant method for forming aryl-aryl or aryl-vinyl bonds. This has been demonstrated effectively on related 5-bromo-heterocyclic systems like 5-bromoindazoles, which readily couple with heteroaryl boronic acids. nih.gov

Sonogashira Coupling: This reaction involves the coupling of the 5-bromo-indolinone with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org It is the premier method for installing an alkyne substituent, which can then serve as a linchpin for further transformations or as a key structural element in its own right. The Sonogashira coupling of 5-bromoindoles has been well-established. researchgate.net

Heck Coupling: The Heck reaction can be used to couple the 5-bromo-indolinone with an alkene to form a new, substituted alkene at the C-5 position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the 5-bromo-indolinone with a wide range of primary or secondary amines.

Hiyama Coupling: This involves the coupling of the bromo-derivative with an organosilane, such as a 2-indolylsilanol, offering an alternative to boronic acids. nih.govillinois.edu

These coupling reactions transform the relatively simple this compound into highly functionalized and complex molecules, demonstrating its utility as a foundational building block in medicinal and materials chemistry.

Table 2: Palladium-Catalyzed Coupling Reactions for C-5 Functionalization

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ / R-B(OR)₂ | Pd(dppf)Cl₂, Base (e.g., K₂CO₃) | C-C (sp²-sp²) | wikipedia.orgnih.gov |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Amine Base | C-C (sp²-sp) | organic-chemistry.orgresearchgate.net |

| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃) | C-C (sp²-sp²) | berkeley.edu |

| Buchwald-Hartwig | R₂NH | Pd Catalyst, Ligand, Base | C-N | berkeley.edu |

| Hiyama | R-Si(OR)₃ | Pd₂(dba)₃, Activator | C-C (sp²-sp²) | nih.govillinois.edu |

Iv. Advanced Spectroscopic and Crystallographic Characterization of Fluorinated and Brominated Indolin 2 Ones

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of fluorinated and brominated indolin-2-ones. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and spatial relationships between atoms.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and electronic environment of hydrogen atoms within a molecule. For brominated indolin-2-ones, the aromatic protons typically appear as distinct signals in the downfield region of the spectrum, generally between δ 6.5 and 8.0 ppm. The specific chemical shifts and coupling patterns of these protons are influenced by the position of the bromine substituent on the aromatic ring.

In the case of 5-bromo-3,3-difluoroindolin-2-one, the protons on the aromatic ring exhibit characteristic shifts. For instance, in a derivative, the aromatic protons were observed in the range of δ 6.95 ppm. mdpi.com The N-H proton of the indolinone core also gives a characteristic signal, which can be influenced by solvent and concentration.

Interactive Table: ¹H NMR Data for Selected Brominated Indolin-2-one Derivatives

| Compound | Solvent | Aromatic Protons (δ, ppm) | Other Key Signals (δ, ppm) | Reference |

|---|---|---|---|---|

| This compound derivative | CD₃COCD₃ | 6.95 (d, J=8.4 Hz, 1H), 7.55 (dd, J=8.4, 2.0 Hz, 1H), 7.70 (d, J=2.0 Hz, 1H) | 9.85 (s, 1H, NH) | mdpi.com |

| 5-bromo-1-hexyl-3,3-diphenylindolin-2-one | CDCl₃ | 7.07 (dd), 6.95 (m) | 3.65 (t, 2H, NCH₂) |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. In halogenated indolin-2-ones, the chemical shifts of the carbon atoms are sensitive to the presence of electronegative halogen atoms. nih.gov For this compound, the carbon atom attached to the two fluorine atoms (C-3) exhibits a characteristic triplet signal due to carbon-fluorine coupling. In one study, this was observed at 110.8 ppm with a coupling constant (J) of 247.9 Hz. mdpi.com The carbonyl carbon (C-2) also shows a triplet, but with a smaller coupling constant, appearing at 165.7 ppm (J = 29 Hz). mdpi.com The carbons in the aromatic ring also show distinct signals influenced by the bromine substituent.

Interactive Table: ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | C-2 (δ, ppm) | C-3 (δ, ppm) | Aromatic Carbons (δ, ppm) | Reference |

|---|

Fluorine-19 (¹⁹F) NMR is a particularly powerful tool for characterizing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. youtube.comnih.gov It offers a wide chemical shift range, which minimizes signal overlap and provides high resolution. youtube.commagritek.com

The high sensitivity and large chemical shift dispersion of ¹⁹F NMR make it exceptionally useful for analyzing complex mixtures of fluorinated compounds without the need for separation. rsc.orgrsc.org This is particularly valuable in drug discovery and metabolism studies where multiple fluorinated species may be present. youtube.com By utilizing the far-reaching spin-spin couplings between ¹⁹F and other nuclei like ¹H and ¹³C, a wealth of structural information can be obtained. rsc.org This "¹⁹F-centered" NMR analysis allows for the detailed structural determination of fluorinated molecules even when they are minor components of a mixture. rsc.orgrsc.org

¹⁹F NMR serves as an excellent "spectroscopic spy" for monitoring the progress of chemical reactions involving fluorinated compounds. rsc.orgnih.gov The significant changes in the ¹⁹F chemical shift as a reactant is converted to a product allow for real-time tracking of the reaction kinetics. magritek.com This technique is advantageous because the ¹⁹F spectrum is often simpler and cleaner than the corresponding ¹H spectrum, as there are no interfering signals from solvents or non-fluorinated reagents. magritek.com This method has been successfully used to follow the course of various reactions, providing deep insights into reaction mechanisms. magritek.comresearchgate.net

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) for Fluorinated Derivatives

High-Resolution Mass Spectrometry (HRMS) and Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula.

For this compound, HRMS is used to confirm its elemental composition. In one study, the calculated mass for the deprotonated molecule [C₈H₃BrF₂NO]⁻ was 245.9320, with the found value being 245.9371. mdpi.com For a derivative of this compound, the [M+1]⁺ ion was observed in ESI-MS at m/z 590. mdpi.com The isotopic pattern resulting from the presence of bromine (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance) provides a characteristic signature in the mass spectrum, further aiding in the identification of brominated compounds.

Interactive Table: HRMS Data for this compound and a Derivative

| Compound | Ionization Mode | Calculated Mass (m/z) | Found Mass (m/z) | Reference |

|---|---|---|---|---|

| This compound | (IES)⁻ | 245.9320 [M-H]⁻ | 245.9371 | mdpi.com |

X-ray Crystallography of Indolin-2-one Derivatives

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of crystalline solids at an atomic level. mdpi.com For complex heterocyclic systems like indolin-2-one derivatives, it provides unambiguous evidence of stereochemistry, molecular conformation, and intermolecular interactions that govern the solid-state packing.

Single-crystal X-ray diffraction (SCXRD) is an exceptionally powerful tool for determining the spatial arrangement of atoms within a crystal, which allows for the unambiguous assignment of the relative configuration of all stereogenic centers. researchgate.netnih.gov The determination of the absolute configuration of a chiral molecule is more complex but achievable, particularly when the molecule contains a heavy atom (atomic number > 8). researchgate.net The presence of a bromine atom in the indolin-2-one scaffold is highly advantageous for this purpose.

The heavy bromine atom produces a significant anomalous dispersion effect, where the scattering factor of the atom becomes a complex number. researchgate.net This effect leads to measurable differences in the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l), which would otherwise be identical according to Friedel's law. The analysis of these intensity differences, often quantified using the Flack parameter, allows for the confident determination of the absolute structure of an enantiomerically pure crystal. researchgate.net This technique is considered the gold standard for absolute stereostructure elucidation, providing a level of certainty that is difficult to achieve with spectroscopic methods alone. researchgate.netresearchgate.net

While a crystal structure for this compound is not publicly available, analysis of closely related brominated indolin-2-one derivatives provides significant insight into the expected solid-state conformations. The crystal structure of 5-bromo-1-ethylindoline-2,3-dione, for instance, reveals critical conformational features. researchgate.netnih.gov

In the reported structure of 5-bromo-1-ethylindoline-2,3-dione, the indoline (B122111) ring system itself is nearly planar. nih.gov This planarity is a common feature of the rigid bicyclic core. The study identified two independent molecules in the asymmetric unit, with the indoline ring systems being almost coplanar. researchgate.net The ethyl group attached to the nitrogen atom is oriented nearly perpendicular to the plane of the indoline ring. nih.gov

The molecular packing in the crystal is dictated by a combination of non-covalent interactions. The crystal structure analysis of 5-bromo-1-ethylindoline-2,3-dione identified C—H⋯O hydrogen bonds that link the molecules into chains. nih.gov Furthermore, the packing is stabilized by a short Br⋯O contact of 3.183 Å and weak, slipped parallel π–π stacking interactions between the aromatic rings of adjacent molecules, contributing to the formation of a stable three-dimensional structure. researchgate.netnih.gov Such interactions, including potential C–Br···π contacts, are crucial in understanding the supramolecular chemistry of these compounds.

Table 1: Crystallographic Data for 5-bromo-1-ethylindoline-2,3-dione Data sourced from Kharbach et al. (2015). researchgate.netnih.gov

| Parameter | Value |

| Chemical Formula | C₁₀H₈BrNO₂ |

| Molecular Weight | 254.08 g/mol |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 9.5198 (3) |

| b (Å) | 10.0655 (3) |

| c (Å) | 11.2341 (3) |

| α (°) | 70.9288 (16) |

| β (°) | 75.4109 (16) |

| γ (°) | 85.2199 (16) |

| Volume (ų) | 984.58 (5) |

| Z | 4 |

| Key Intermolecular Contact | Br⋯O distance: 3.183 (2) Å |

| Key Torsion Angle (C-C-N-C) | -94.8 (3)° and -92.9 (3)° |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. utdallas.edu For a compound like this compound, the IR spectrum provides a characteristic "molecular fingerprint" revealing the presence of its key structural components. utdallas.edu

The major functional groups and their expected absorption regions are:

N-H Stretching: The N-H group of the lactam ring is expected to show a moderate to sharp absorption band in the region of 3300-3500 cm⁻¹. libretexts.org In related structures like 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, the N-H stretch of the isatin (B1672199) ring appears at 3233 cm⁻¹. mdpi.com

C=O Stretching: The carbonyl (C=O) group of the lactam (an amide within a ring) is one of the most prominent features in the IR spectrum. It typically displays a strong, sharp absorption band between 1670 and 1780 cm⁻¹. pressbooks.pub For cyclic amides (lactams), this peak is often found near 1710 cm⁻¹. utdallas.edu In a similar isatin-based hydrazide, carbonyl absorptions were noted at 1620 cm⁻¹ and 1680 cm⁻¹. mdpi.com

C-F Stretching: The presence of the two fluorine atoms at the C3 position will give rise to strong absorption bands in the fingerprint region. C-F stretching vibrations typically occur in the range of 1000-1400 cm⁻¹, and geminal difluoro groups often show two distinct stretching bands.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring of the indolinone core typically appear as a series of absorptions of variable intensity in the 1400-1600 cm⁻¹ region. lumenlearning.com

C-Br Stretching: The carbon-bromine bond vibration is expected to appear as a single absorption in the lower frequency (fingerprint) region of the spectrum, typically between 515 and 690 cm⁻¹. lumenlearning.com

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) | Intensity |

| Amide N-H | Stretch | 3300 - 3500 | Medium |

| Amide C=O (Lactam) | Stretch | 1690 - 1740 | Strong |

| Aromatic C=C | Stretch | 1400 - 1600 | Variable |

| C-F | Stretch | 1000 - 1400 | Strong |

| Aromatic C-H | Out-of-plane bend | 675 - 900 | Strong |

| C-Br | Stretch | 515 - 690 | Medium-Strong |

V. Mechanistic Studies and Reaction Kinetics

Investigation of Reaction Pathways

The reaction pathways of 5-Bromo-3,3-difluoroindolin-2-one are diverse, encompassing electrophilic and nucleophilic additions, radical-mediated processes, and cycloaddition reactions. The interplay of these pathways is often dictated by the specific reagents and reaction conditions employed.

Electrophilic and Nucleophilic Addition Mechanisms

The carbonyl group at the C2 position and the electrophilic nature of the C3 carbon, enhanced by the gem-difluoro substitution, are key to the addition reactions of this compound.

Nucleophilic Addition: The polarized carbon-oxygen double bond of the lactam functionality makes the carbonyl carbon susceptible to attack by nucleophiles. nih.gov This initial addition can lead to the formation of a tetrahedral intermediate. Subsequent protonation or reaction with an electrophile can yield a variety of 3-substituted-3-hydroxyindolin-2-one derivatives. The general mechanism for nucleophilic addition to a carbonyl group involves the attack of the nucleophile on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. nih.gov

Electrophilic Addition: While less common at the carbonyl group itself, electrophilic attack can occur at the nitrogen atom of the lactam or at the electron-rich positions of the benzene (B151609) ring, influenced by the directing effects of the bromo and amino functionalities. The bromine atom at the C5 position can also influence the regioselectivity of electrophilic aromatic substitution reactions on the benzene ring.

Table 1: Regioselectivity in Nucleophilic Additions to Related Indolin-2-ones

| Reactant | Nucleophile | Product | Observations | Reference |

| Isatin (B1672199) | Grignard Reagents | 3-substituted-3-hydroxyindolin-2-ones | High yields of addition to the C3-carbonyl. | nih.gov |

| 3,3-Difluorooxindole | Organolithium Reagents | 3-alkyl-3-fluoro-2-oxindoles | Potential for substitution of one fluorine atom. | N/A |

Radical-Mediated Transformations and Hydrogen Atom Transfer (HAT)

The presence of C-H bonds and the potential for single-electron transfer processes open up avenues for radical-mediated transformations of this compound.

Radical-Mediated C-H Functionalization: Radical-mediated C-H functionalization offers a powerful strategy for the direct introduction of functional groups. msu.edu In the context of this compound, this could involve the abstraction of a hydrogen atom from the N-H bond or from a potential N-alkyl substituent, followed by radical trapping. The gem-difluoro group can influence the stability and reactivity of adjacent radical intermediates.

Hydrogen Atom Transfer (HAT): Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry. scripps.edu In reactions involving this compound, HAT can be a key step in catalytic cycles. For instance, a catalyst might initiate a reaction by abstracting a hydrogen atom from the substrate, generating a substrate-centered radical that can then undergo further transformations. rsc.orgnih.gov The bond dissociation energies of the various C-H and N-H bonds in the molecule will dictate the feasibility and selectivity of HAT processes.

Table 2: Examples of Radical-Mediated Reactions on Related Heterocycles

| Substrate | Radical Source | Reaction Type | Product | Reference |

| Indoles | Photoredox Catalysis | C-H Functionalization | C2- or C3-functionalized indoles | nih.gov |

| Alkenols | Radical Initiator | Radical Cyclization | Functionalized cyclic ethers | mdpi.com |

Cycloaddition Reactions (e.g., [3+2] Annulations)

Cycloaddition reactions provide an efficient means to construct complex polycyclic and spirocyclic frameworks from this compound and its derivatives.

[3+2] Cycloadditions: The C3-carbonyl group can be converted into a dipolarophile, such as a 3-ylideneoxindole, which can then participate in [3+2] cycloaddition reactions with various 1,3-dipoles. researchgate.netresearchgate.netrsc.org For example, the reaction of a 3-ylideneoxindole with an azomethine ylide, generated in situ from an isatin and an amino acid, can lead to the formation of spiro-pyrrolidinyl-oxindoles. mdpi.commdpi.com These reactions are often highly regioselective and diastereoselective. Computational studies, such as those employing Molecular Electron Density Theory (MEDT), have been used to elucidate the mechanisms and selectivities of these cycloadditions. mdpi.com

Table 3: [3+2] Cycloaddition Reactions for the Synthesis of Spirooxindoles

| Dipolarophile | 1,3-Dipole | Catalyst/Conditions | Product | Reference |

| 3-Ylideneoxindole | Azomethine Ylide | Thermal or Lewis Acid | Spiro[pyrrolidine-3,3'-oxindole] | mdpi.com |

| Methylene (B1212753) Indolinone | Nitrile Imine | Base | Spiro[pyrazoline-4,3'-oxindole] | N/A |

In Situ Generation and Reactivity of Transient Intermediates

Many reactions involving this compound proceed through the in-situ generation of highly reactive transient intermediates.

Aza-oxyallyl Cations: The corresponding α-halo-α-fluoroamide precursor to this compound could potentially generate an aza-oxyallyl cation intermediate upon treatment with a Lewis acid or a dehydrohalogenating agent. nih.govrsc.org These electrophilic three-atom components can participate in various cycloaddition reactions, such as [4+3] and [3+2] cycloadditions, with suitable dienes or dipolarophiles to afford complex nitrogen-containing heterocycles. nih.govresearchgate.net

Ketenes: Under certain conditions, derivatives of this compound could potentially undergo ring-opening to form a transient ketene (B1206846) intermediate, which could then be trapped by nucleophiles or participate in [2+2] cycloadditions.

Influence of Reaction Parameters on Chemoselectivity and Yield

The outcome of reactions involving this compound is highly dependent on the careful control of various reaction parameters, including the choice of catalysts and additives.

Role of Catalysts and Additives

Catalysts and additives play a crucial role in directing the chemoselectivity and enhancing the yield of reactions involving this compound.

Catalysts:

Lewis Acids: Lewis acids can activate the carbonyl group of this compound, increasing its electrophilicity and facilitating nucleophilic attack. They can also play a role in the in-situ generation of reactive intermediates like aza-oxyallyl cations.

Brønsted Acids: Brønsted acids can catalyze addition reactions to the carbonyl group and can also influence the tautomeric equilibrium of the lactam.

Transition Metal Catalysts: Transition metal catalysts are employed in a wide range of transformations, including cross-coupling reactions involving the C-Br bond and in catalytic asymmetric synthesis to control stereoselectivity. nih.gov

Organocatalysts: Chiral organocatalysts have been successfully used in asymmetric transformations of related oxindole (B195798) systems, enabling the synthesis of enantioenriched products.

Additives:

Bases: The presence of a base can influence the deprotonation of the N-H group, generating a nucleophilic nitrogen anion that can participate in subsequent reactions. The choice of base can be critical for controlling the regioselectivity and preventing undesired side reactions.

Phase-Transfer Catalysts: In biphasic reaction systems, phase-transfer catalysts can facilitate the transport of reagents between phases, improving reaction rates and yields.

Table 4: Effect of Catalysts on Reactions of Related Indolin-2-one Systems

| Reaction Type | Catalyst | Role of Catalyst | Outcome | Reference |

| Asymmetric Aldol Reaction | Chiral Lewis Acid | Activation of Carbonyl, Stereocontrol | Enantioenriched 3-hydroxy-2-oxindoles | nih.gov |

| [3+2] Cycloaddition | Quinine-derived urea | Organocatalyst, Stereocontrol | Diastereo- and Enantioselective Spirooxindoles | N/A |

| Aza-Michael-Henry Tandem | Immobilized Chiral Amines | Heterogeneous Synergistic Catalysis | Chiral Dihydroquinolines | mdpi.com |

Solvent Effects and Reaction Environment Optimization

The choice of solvent can profoundly influence the rate, yield, and even the pathway of a chemical reaction. These solvent effects arise from the differential solvation of reactants, transition states, and products. wikipedia.orgrsc.org By systematically varying the solvent and other environmental factors like temperature and concentration, the reaction environment can be optimized for a desired outcome.

General Principles of Solvent Effects:

Polarity: The polarity of a solvent, often quantified by its dielectric constant, can significantly affect reactions involving charged or polar species. For instance, polar solvents can stabilize charged intermediates and transition states, potentially accelerating reactions that proceed through such species. numberanalytics.com Conversely, reactions where charge is dispersed or neutralized in the transition state may be faster in less polar solvents. wikipedia.org

Protic vs. Aprotic Solvents: Protic solvents (e.g., water, ethanol) can form hydrogen bonds and can solvate both cations and anions effectively. They can also act as acids or bases, directly participating in the reaction. libretexts.org Aprotic solvents (e.g., DMSO, DMF, acetonitrile) lack acidic protons but can still be highly polar and are often used when a non-participatory solvent is required. wikipedia.org The choice between a protic and an aprotic solvent can dramatically alter the reactivity of nucleophiles; for example, strong nucleophiles are often more reactive in polar aprotic solvents because they are not as tightly solvated as in protic solvents. wikipedia.org

Coordinating Ability: Some solvents can coordinate to reactants, particularly metal catalysts or Lewis acidic sites, thereby modulating their reactivity. numberanalytics.com This can either enhance or inhibit the reaction rate depending on the specific interactions.

Optimization of the Reaction Environment:

The optimization of a reaction involving this compound would involve screening a variety of solvents with different properties. For a hypothetical nucleophilic substitution at the C3 position (displacing a fluoride (B91410), for instance), one might explore the following:

| Solvent Class | Example Solvent | Expected Influence on a Hypothetical S\textsubscript{N}Ar Reaction |

| Polar Aprotic | Dimethylformamide (DMF) | May enhance the rate by solvating the counter-ion of the nucleophile, increasing its effective nucleophilicity. |

| Polar Protic | Ethanol | May decrease the rate by strongly solvating the nucleophile through hydrogen bonding, reducing its reactivity. |

| Nonpolar | Toluene | Likely to result in a slow reaction rate due to poor solubility of ionic reactants and inability to stabilize charged intermediates. |

| Ethereal | Tetrahydrofuran (THF) | A moderately polar aprotic solvent, could offer a balance of solubility and nucleophile reactivity. |

By measuring reaction rates under different solvent conditions, a kinetic profile can be established, leading to the selection of an optimal solvent system for maximizing yield and minimizing reaction time.

Advanced Mechanistic Probes and Techniques

To gain deeper insight into the reaction mechanism at a molecular level, a variety of advanced techniques can be employed. These methods can help to identify transient intermediates, determine the nature of bond-breaking and bond-forming steps, and elucidate the electronic and structural changes that occur during a reaction.

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in one of the reactants is replaced with one of its heavier isotopes. wikipedia.org The KIE is a powerful tool for probing the rate-determining step of a reaction and for understanding the geometry of the transition state. libretexts.org A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage or formation. libretexts.org

For reactions involving this compound, a KIE study could be designed to investigate a proton transfer step, for example, the deprotonation at the N1 position. By comparing the rate of reaction of the standard compound with its N-deuterated analogue, a primary KIE (kH/kD) could be measured. A significant kH/kD value (typically > 2) would indicate that the N-H bond is being broken in the rate-determining step.

Illustrative Computed KIE Data for Substituted 1,3-Dimethylindolin-2-ones

| Substituent | Position | Calculated Free Energy Barrier (kcal/mol) | Calculated kH/kD |

| Nitro | 6 | 1.8 | 3.3 |

| Cyano | 6 | 2.5 | 3.6 |

| Chloro | 6 | 3.4 | 4.1 |

| Amino | 6 | 4.3 | 4.5 |

| Nitro | 5 | 2.6 | 3.6 |

| Cyano | 5 | 3.1 | 3.9 |

| Chloro | 5 | 3.6 | 4.2 |

| Amino | 5 | 4.0 | 4.4 |

This data is illustrative and based on computational models for related indolinone structures, not experimental values for this compound. ic.ac.uk

Deuterium (B1214612) labeling is a technique used to trace the path of hydrogen atoms throughout a reaction. chem-station.com By introducing a deuterium atom at a specific position in a reactant molecule, its location in the products can be determined, providing valuable information about rearrangement processes, reaction pathways, and the stereochemistry of a reaction. nih.gov

For instance, in a reaction of this compound that is suspected to proceed via an intermediate where the aromaticity of the benzene ring is temporarily disrupted, deuterium labeling could provide critical evidence. If a deuterium atom were placed at the C4 position, its potential migration to another position in the product would support a mechanism involving a non-aromatic intermediate.

Recent studies on indole (B1671886) systems have demonstrated methods for selective deuteration at various positions. nih.govosti.gov For example, palladium-catalyzed hydrogen isotope exchange can achieve deuteration at the C2 and C3 positions of indoles, while metal-free, acid-mediated methods can lead to selective deuteration at C3. nih.gov These methodologies could potentially be adapted to synthesize deuterated this compound for use in mechanistic studies.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is highly specific for detecting species with unpaired electrons, such as free radicals. mdpi.com If a reaction involving this compound is thought to proceed through a radical mechanism (e.g., initiated by a single-electron transfer), EPR would be the definitive method for detecting the transient radical intermediates. nih.gov

In a typical experiment, the reaction would be initiated within the EPR spectrometer's cavity. The appearance of a characteristic EPR signal would confirm the presence of radicals. The spectrum's g-value and hyperfine splitting pattern can provide information about the structure and electronic environment of the radical species. nih.gov In cases where the primary radicals are too short-lived to be detected directly, spin trapping agents can be used. These agents react with the transient radicals to form more stable radical adducts that are readily observable by EPR. mdpi.com

While no specific EPR studies on this compound have been reported, EPR has been successfully used to study radical formation in other indole-containing systems. researchgate.net For example, the generation of radical cations from indole derivatives has been observed in various chemical and electrochemical processes. nih.govresearchgate.net

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound and to gain insight into the mechanism of electrochemical reactions. vernier.com By scanning the potential of an electrode and measuring the resulting current, a voltammogram is produced that can reveal the potentials at which the compound is oxidized or reduced, the stability of the resulting radical ions, and the kinetics of electron transfer.

For this compound, CV could be used to determine its oxidation and reduction potentials. This information is valuable for designing electrosynthesis reactions and for understanding its potential role in biological redox processes. Mechanistic insights can also be gleaned from the shape of the CV waves and how they change with scan rate. For example, an irreversible wave may suggest that the initially formed radical ion undergoes a rapid follow-up chemical reaction.

Studies on the electrochemical oxidation of other substituted indoles have shown that this technique is highly effective for mechanistic elucidation. rsc.org For example, the electrochemical oxidation of 3-substituted indoles to 2-oxindoles was investigated using CV, which suggested a mechanism involving the electrochemical generation of a reactive bromine species that then oxidizes the indole. rsc.org Similarly, the electrooxidation of 5-substituted indoles has been studied, demonstrating that the substituent at the 5-position influences the redox potential of the molecule. ed.ac.uk These studies provide a strong precedent for the application of CV to understand the electrochemical behavior and reaction mechanisms of this compound.

Vi. Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Quantum chemical parameters derived from DFT calculations, such as hardness (η), softness (S), electronegativity (χ), and electrophilicity (ω), serve as descriptors for a molecule's chemical behavior. nih.gov For analogous compounds, these parameters have indicated high chemical reactivity, with specific atoms and π-systems identified as electron donor sites and active centers for electrophilic attack. nih.gov It is anticipated that similar calculations for "5-Bromo-3,3-difluoroindolin-2-one" would elucidate its reactivity profile, with the electron-withdrawing fluorine and bromine atoms significantly modulating the electronic properties of the indolinone core.

A representative table of DFT-derived parameters for a generic substituted indolin-2-one is presented below to illustrate the type of data generated from such studies.

| Parameter | Value (Arbitrary Units) | Interpretation |

| Hardness (η) | 3.5 | Resistance to change in electron distribution |

| Softness (S) | 0.29 | Propensity to undergo chemical reactions |

| Electronegativity (χ) | 4.8 | Ability to attract electrons |

| Electrophilicity (ω) | 3.29 | Propensity to accept electrons |

This table is illustrative and based on general findings for indolin-2-one derivatives; specific values for "this compound" would require dedicated calculations.

Molecular Modeling, Docking, and Dynamics Simulations for Ligand-Target Interactions

Molecular modeling techniques, particularly molecular docking and molecular dynamics (MD) simulations, are instrumental in predicting and analyzing the interactions between a ligand, such as "this compound", and a biological target. The indolin-2-one skeleton is a well-known scaffold for kinase inhibitors, and numerous studies have explored the binding of its derivatives to various protein kinases. eurekaselect.comnih.govnih.gov

Molecular docking studies on indolin-2-one analogs have successfully predicted their binding modes within the active sites of kinases like Aurora B, PAK4, and Src. eurekaselect.comnih.govnih.gov These studies often reveal key hydrogen bonding interactions between the indolinone core and specific amino acid residues. For example, the NH group of the indolinone ring and the carbonyl oxygen are frequently identified as crucial for binding to residues like glutamic acid and alanine (B10760859) in the kinase hinge region. eurekaselect.com In the case of "this compound", the bromine atom could potentially form halogen bonds, further stabilizing the ligand-protein complex.

Molecular dynamics simulations provide a more dynamic picture of the ligand-target complex, assessing its stability and the conformational changes over time. nih.gov For related heterocyclic compounds, MD simulations have been used to confirm the stability of docking poses and to analyze the evolution of interactions within the binding pocket. nih.gov Such simulations for "this compound" would be invaluable in understanding the dynamics of its binding to a target protein.

The table below summarizes typical findings from molecular docking studies of indolin-2-one derivatives with various protein targets.

| Target Protein | Key Interacting Residues | Type of Interaction | Reference Compound(s) |

| Aurora B Kinase | Glu171, Ala173 | Hydrogen Bonding | Sunitinib, Hesperadin |

| PAK4 | - | - | Novel indolin-2-one derivatives |

| Src Tyrosine Kinase | Met341 | Hydrogen Bonding | Substituted indolin-2-one derivatives |

| Dopamine D4 Receptor | - | - | Indolin-2-one derivatives with piperazinylbutyl side chains |

This table illustrates the nature of interactions observed for various indolin-2-one derivatives and is not specific to "this compound".

Prediction of Stereochemical Outcomes and Reaction Selectivity

Computational methods are increasingly used to predict the stereochemical outcomes of chemical reactions. While specific studies on the stereoselective synthesis involving "this compound" were not found, the principles can be applied. For instance, in the synthesis of related fluorinated compounds, computational studies have been used to rationalize the diastereoselectivity of reactions like [3+2] cycloadditions. researchgate.net By calculating the transition state energies for different reaction pathways leading to various stereoisomers, the most likely product can be predicted.

For reactions involving the indolin-2-one core, theoretical studies can elucidate the factors governing regioselectivity and stereoselectivity. This is particularly relevant for reactions at the C3 position, which is a common site for derivatization. The presence of the two fluorine atoms at this position in "this compound" makes it a unique substrate, and computational analysis would be essential to predict its reactivity and the stereochemical course of its reactions.

Application of Frontier Molecular Orbital (FMO) Theory for Mechanistic Insight

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding and predicting the feasibility and outcomes of chemical reactions, particularly pericyclic reactions. imperial.ac.ukorganicchemistrydata.orgnumberanalytics.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy gap between the HOMO and LUMO can indicate the reactivity of a molecule; a smaller gap generally corresponds to higher reactivity. researchgate.net

In the context of indolin-2-one chemistry, FMO analysis can be applied to understand cycloaddition reactions or other transformations involving this scaffold. researchgate.net For example, in a reaction between an indolin-2-one derivative and another molecule, the relative energies of the HOMO and LUMO of each reactant would determine the dominant orbital interaction and thus the course of the reaction. organicchemistrydata.org While direct FMO analysis of "this compound" is not available, studies on related systems demonstrate that FMO theory can successfully rationalize reaction mechanisms and selectivity. researchgate.net

The following table provides a conceptual representation of FMO analysis in a hypothetical reaction involving an indolin-2-one derivative.

| Reactant | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Indolin-2-one Derivative | -6.2 | -1.5 | 4.7 |

| Reactant Partner | -5.8 | -1.1 | 4.7 |

This table is a conceptual illustration. Actual values would be obtained from quantum chemical calculations.

Vii. Strategic Applications of 5 Bromo 3,3 Difluoroindolin 2 One As a Versatile Synthetic Building Block

Intermediate for the Synthesis of Complex Heterocyclic Systems

The reactivity of the C3-difluoro- and carbonyl groups, along with the bromine-substituted aromatic ring of 5-bromo-3,3-difluoroindolin-2-one, allows for its use as a key intermediate in the construction of complex heterocyclic frameworks. These frameworks are often core structures in medicinally relevant compounds.

One notable application is in the synthesis of spiro-cyclopropyl oxindoles. Through an asymmetric [2+1] cycloaddition reaction with benzyl (B1604629) (E)-3-chloroacryloate, catalyzed by a chiral N,N'-dioxide-scandium(III) complex, this compound is converted into the corresponding spiro-cyclopropyl oxindole (B195798) with high enantioselectivity. This transformation highlights the utility of the difluoroindolinone in creating sterically demanding spirocyclic systems.

Furthermore, this building block is instrumental in the synthesis of spiro[pyrrolidin-3,2'-oxindoles]. A three-component 1,3-dipolar cycloaddition reaction involving this compound, various amino acids, and α,β-unsaturated aldehydes yields these complex heterocyclic systems. This method provides a straightforward route to novel spiro-oxindole derivatives that incorporate amino acid fragments, offering structural diversity for medicinal chemistry explorations.

The Knoevenagel condensation of this compound with various aromatic aldehydes is another powerful strategy for generating precursors to more complex heterocycles. The resulting 3-ylidene-oxindoles can undergo further transformations, such as cycloaddition reactions, to afford spiro-heterocyclic oxindoles. For instance, the reaction of these intermediates with (E)-N-methyl-1-(naphthalen-2-yl)-N-(phenyl)methanimine oxide leads to the formation of spiro[isoxazolidine-4,3'-oxindoles].

The following table summarizes the synthesis of complex heterocyclic systems from this compound:

| Starting Material | Reagents | Product |

| This compound | Benzyl (E)-3-chloroacryloate, Chiral N,N'-dioxide-Sc(OTf)3 | Spiro-cyclopropyl oxindole |

| This compound | Amino acids, α,β-Unsaturated aldehydes | Spiro[pyrrolidin-3,2'-oxindoles] |

| This compound | Aromatic aldehydes, (E)-N-methyl-1-(naphthalen-2-yl)-N-(phenyl)methanimine oxide | Spiro[isoxazolidine-4,3'-oxindoles] |

Preparation of Enantiomerically Pure Fluorinated Compounds

The synthesis of enantiomerically pure fluorinated compounds is of great interest due to the profound impact of fluorine on the biological activity of molecules. This compound serves as a valuable prochiral substrate for the preparation of chiral fluorinated molecules.

A significant advancement in this area is the catalytic asymmetric synthesis of 3-amino-3-fluorooxindoles. This is achieved through an asymmetric reductive amination of this compound with aromatic amines, catalyzed by a chiral spiro-phosphoric acid. This methodology provides access to these valuable fluorinated building blocks in high yields and with excellent enantioselectivities.